3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
1. Synthesis and Insecticidal Activity
Researchers have isolated and synthesized derivatives similar to 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride, demonstrating significant anti-juvenile-hormone and insecticidal activities. These derivatives were isolated from Penicillium brevicompactum and showed potential in controlling pest populations (Cantín et al., 1999).
2. Synthesis for Agrochemicals and Medicinal Compounds
Another study focused on synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are useful in creating agrochemicals or medicinal compounds. The research implies that compounds structurally similar to this compound can be significant in agricultural and medical industries (Ghelfi et al., 2003).
3. Study of Pyrrolidines in Chemistry
The chemistry of pyrrolidines, which includes compounds like this compound, has been explored for its potential in industry, such as in the production of dyes or agrochemical substances. This study emphasizes the importance of understanding the chemical properties and reactions of pyrrolidines (Żmigrodzka et al., 2022).
4. Synthesis of Antioxidant Agents
Research has also explored the redox properties of novel pyrrolidine derivatives, suggesting their application as antioxidant agents. This demonstrates the potential of compounds like this compound in creating new antioxidants (Osipova et al., 2011).
5. Potential in Antiinflammatory Medications
A series of pyrrolidin-2-ones, related to the structure of this compound, has been synthesized and evaluated for antiinflammatory and analgesic properties. Some of these compounds showed promising results as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
properties
IUPAC Name |
3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)14-5-7-15(8-6-14)18-12-13-9-10-17-11-13;/h5-8,13,17H,4,9-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYUYFOMIRHKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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